molecular formula C11H12N2O3 B2929853 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid CAS No. 811841-75-5

2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid

Cat. No. B2929853
CAS RN: 811841-75-5
M. Wt: 220.228
InChI Key: KLMDVNVCRDJGEF-UHFFFAOYSA-N
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Description

The compound “2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid” is a complex organic molecule. It has a molecular formula of C11H12N2O3 . The structure of this compound includes a cyclopropane ring, a carboxylic acid group, and a pyridin-3-ylmethylcarbamoyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of a cyclopropane ring, a carboxylic acid group, and a pyridin-3-ylmethylcarbamoyl group . The cyclopropane ring is a three-membered carbon ring, which is known for its strain due to the forced 60° bond angles, much smaller than the ideal 109.5° angles of a normal tetrahedral carbon atom .

Scientific Research Applications

Synthesis and Bioactivity

Research has highlighted the synthesis and bioactivity of cyclopropane derivatives, which serve as leading compounds due to their biological activities. For instance, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives demonstrates their potential in herbicidal and fungicidal applications. These compounds, derived from cyclopropanecarboxylic acid, exhibit excellent bioactivity, underscoring the utility of cyclopropane derivatives in developing agricultural chemicals (Tian, Song, Wang, & Liu, 2009).

Efficient One-Pot Synthesis Methodologies

Another area of application is the development of efficient synthesis methods for pyridin-2(1H)-ones via the Vilsmeier-Haack reaction, starting from 1-acetyl,1-carbamoyl cyclopropanes. This methodology underscores the versatility of cyclopropane derivatives in synthesizing complex structures, which could be pivotal in pharmaceutical and material science research (Pan, Dong, Wang, Zhang, Wu, Xiang, & Liu, 2007).

Cyclopropane Functionalizations

Moreover, the exploration of cyclopropane functionalizations to create chiral γ-lactams highlights the role of cyclopropane derivatives in asymmetric synthesis. These structures are significant in the synthesis of drugs and development candidates, providing a complementary approach to traditional methods. The palladium(0)-catalyzed C-H functionalization of achiral cyclopropane to close the pyrrolidine ring in an enantioselective manner represents a notable advancement in the field of organic synthesis (Pedroni & Cramer, 2015).

Environmental Monitoring and Safety

Research also extends to environmental safety and monitoring, where the determination of pyrethroid metabolites in human urine showcases the relevance of cyclopropane derivatives in assessing exposure to widely used insecticides. This aspect of research emphasizes the importance of cyclopropane derivatives in environmental health studies (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).

properties

IUPAC Name

2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(8-4-9(8)11(15)16)13-6-7-2-1-3-12-5-7/h1-3,5,8-9H,4,6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMDVNVCRDJGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid

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